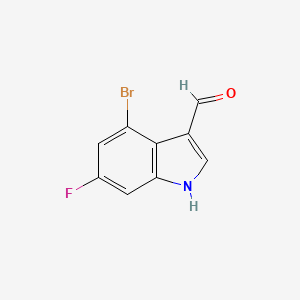

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and fluorination of indole derivatives. The process often starts with the formation of an indole core, followed by selective bromination and fluorination at the desired positions. Reaction conditions may involve the use of bromine or N-bromosuccinimide (NBS) for bromination and fluorinating agents such as Selectfluor for fluorination .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods emphasize efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.

Reduction: Formation of alcohols or amines.

Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been investigated for its potential applications in drug discovery, particularly due to its interaction with specific biological targets. Indole derivatives, including 4-bromo-6-fluoro-1H-indole-3-carbaldehyde, are known to exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can exhibit selective antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from ≤0.25 µg/mL to >200 µg/mL .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In one study, it was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), showing promising antiproliferative activity .

Synthetic Organic Chemistry

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of an Imine : The reaction of indole-3-carbaldehyde with amines to form imines.

- Cyclization : Subsequent cyclization reactions can yield the desired indole derivatives.

These synthetic methods often utilize reagents such as potassium permanganate for oxidation and sodium borohydride for reduction, optimizing yield and scalability through advanced purification techniques .

Mechanism of Action

The mechanism of action for compounds like this compound often involves binding to specific receptors or enzymes, influencing biochemical pathways relevant to disease processes. The presence of halogens enhances binding affinity and selectivity, making these compounds valuable tools in drug discovery .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Methicillin-resistant S. aureus | ≤0.25 |

| Pseudomonas aeruginosa | >200 |

| Escherichia coli | >200 |

| Candida albicans | >32 |

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HCT-116 (Colon Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 12.5 |

Case Studies

Case Study 1: Antimicrobial Investigation

In a study published in MDPI, researchers synthesized various derivatives of indole including this compound and evaluated their antimicrobial activity against a panel of bacterial pathogens . The results indicated significant selectivity towards Gram-positive bacteria while showing limited activity against Gram-negative strains.

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of the compound against several human cancer cell lines. The study revealed that certain derivatives exhibited promising cytotoxic effects, suggesting potential pathways for further drug development .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .

Comparison with Similar Compounds

- 4-Bromo-1H-indole-3-carbaldehyde

- 6-Fluoro-1H-indole-3-carbaldehyde

- 4-Fluoro-1H-indole-3-carbaldehyde

Comparison: 4-Bromo-6-fluoro-1H-indole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in certain applications .

Biological Activity

4-Bromo-6-fluoro-1H-indole-3-carbaldehyde is a notable compound within the indole family, characterized by its unique halogen substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of bromine and fluorine enhances its reactivity and influences its interaction with biological targets, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrFN. The structural features include:

- Indole Ring : A bicyclic structure that is integral to many bioactive compounds.

- Halogen Substituents : Bromine at position 4 and fluorine at position 6, which modulate the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial activity. A study evaluated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤0.25 µg/mL |

| Methicillin-resistant S. aureus | ≤0.25 µg/mL |

| Pseudomonas aeruginosa | >200 µg/mL |

| Escherichia coli | >200 µg/mL |

| Klebsiella pneumoniae | >200 µg/mL |

| Acinetobacter baumannii | >200 µg/mL |

| Candida albicans | >32 µg/mL |

| Cryptococcus neoformans | >32 µg/mL |

The compound demonstrated selectivity towards Gram-positive bacteria, particularly Staphylococcus aureus and its resistant strains, while showing no activity against Gram-negative bacteria or fungi at the tested concentrations .

The mechanism by which this compound exerts its biological effects often involves interaction with specific receptors or enzymes. The halogen substituents may enhance binding affinities compared to non-halogenated analogs, leading to improved pharmacological profiles. Such interactions are critical for influencing biochemical pathways relevant to various disease processes .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

- Anticancer Activity : Indole derivatives have shown promise in preclinical models for their anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies have noted the anti-inflammatory potential of indoles through inhibition of pro-inflammatory cytokines and pathways, suggesting therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Research has indicated that certain indole derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative disorders.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing reagents like potassium permanganate for oxidation.

- Reduction Reactions : Employing sodium borohydride for specific transformations.

These synthetic pathways are crucial for optimizing yield and scalability in industrial applications .

Properties

Molecular Formula |

C9H5BrFNO |

|---|---|

Molecular Weight |

242.04 g/mol |

IUPAC Name |

4-bromo-6-fluoro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5BrFNO/c10-7-1-6(11)2-8-9(7)5(4-13)3-12-8/h1-4,12H |

InChI Key |

SHJSZZYYUCXBMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C=O)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.